3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine
Description
3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine is a bicyclic heterocyclic compound featuring an indazole core partially saturated in the six-membered ring. Its molecular formula is C₈H₁₃N₃, with a methyl group at position 3 and an amine substituent at position 6.
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-7-3-2-6(9)4-8(7)11-10-5/h6H,2-4,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOAYVNFVFIESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(CC2=NN1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1493995-94-0 | |
| Record name | 3-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . This reaction leads to the formation of the desired indazole derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indazole derivatives.
Scientific Research Applications
3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects
- Methyl vs. N-Methyl Groups : The 3-methyl group in the target compound enhances hydrophobicity, while the N-methylated analog (CID 165986511) forms a hydrochloride salt, improving aqueous solubility .
- Amine Position : The 6-amine in the target compound likely engages in stronger hydrogen bonding compared to the 5-amine isomer (QV-7641), as amine placement influences molecular packing and interaction networks .
Heterocyclic Framework Variations
- Indazole vs. Benzoimidazole: describes a tetrahydrobenzoimidazole derivative with a tosyl-vinyl substituent. The indazole core (two adjacent nitrogens) offers distinct electronic properties vs.
- Thiopyrano-Thiazole Derivatives: highlights 6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine, where sulfur atoms introduce polarity and conformational rigidity, contrasting with the indazole’s nitrogen-rich framework .
Physicochemical and Spectroscopic Properties
- Collision Cross-Section (CCS) : The N-methyl analog (CID 165986511) has predicted CCS values for [M+H]⁺ (153.1 m/z, CCS 173.5 Ų), useful for mass spectrometry-based identification .
- Purity and Availability : Catalog compounds like QV-7641 (95% purity) and HC-3316 (97% purity) suggest commercial accessibility, though biological data are absent .
Research Findings and Gaps
- Hydrogen Bonding : The target compound’s 6-amine may form robust hydrogen-bonding networks, critical for crystal engineering or supramolecular assembly .
- Biological Activity: While indazole derivatives are known for kinase inhibition or antimicrobial activity, specific data for 3-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine are lacking. Comparative studies with analogs like CID 165986511 could elucidate substituent-activity relationships.
- Synthetic Accessibility : and highlight synthetic routes for tetrahydro-heterocyclic amines, suggesting feasible modification strategies for the target compound .
Biological Activity
3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound, supported by relevant research findings and data.
3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine belongs to the indazole family of compounds, which are known for their ability to interact with various enzymes and proteins. Some key biochemical properties include:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. This inhibition is crucial for its anti-inflammatory properties.
- Cell Cycle Effects : Similar indazole derivatives have demonstrated the ability to inhibit cell growth in neoplastic cell lines at concentrations lower than 1 μM, causing a blockade in the G0–G1 phase of the cell cycle.
Cellular Effects
The cellular effects of 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine are profound and multifaceted:
- Anti-inflammatory Activity : The compound has been identified as a potential anti-inflammatory agent through its action on inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2).
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatments.
Molecular Mechanisms
The molecular mechanisms underlying the biological activities of 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine involve several pathways:
- Enzyme Binding : The compound binds to active sites of enzymes such as COX-2, inhibiting their activity and thereby reducing inflammation.
- Signal Transduction Pathways : It influences key signaling pathways related to inflammation and cell proliferation. For example, it has been shown to modulate pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) which is pivotal in inflammatory responses .
Research Findings and Case Studies
Several studies have highlighted the potential of 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine in various applications:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 and TNF-α | |
| Antimicrobial | Activity against specific bacterial strains | |
| Antitumor | Inhibition of cell growth in neoplastic lines |
Case Study: Anti-inflammatory Effects
In a laboratory study involving murine models, 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine was administered to assess its impact on cytokine release. The results indicated a significant reduction in pro-inflammatory cytokines when compared to control groups treated with inflammatory agents alone. This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation .
Potential Therapeutic Applications
Given its diverse biological activities, 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine holds promise for various therapeutic applications:
- Anti-inflammatory Drugs : Due to its ability to inhibit COX enzymes and reduce cytokine levels.
- Antimicrobial Agents : Further exploration could lead to effective treatments for bacterial infections.
- Cancer Therapy : Its effects on cell cycle regulation position it as a candidate for cancer treatment strategies aimed at inhibiting tumor growth.
Q & A
Q. What are the key synthetic routes for 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with cyclic ketones or aldehydes. For example, tetrahydroindazole cores are often constructed via condensation reactions under acidic or catalytic conditions. Optimization can be achieved through factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield and purity . Evidence from similar indazole derivatives highlights the use of microwave-assisted synthesis or flow chemistry to reduce reaction times . Characterization via H/C NMR, HPLC, and mass spectrometry is critical for verifying structural integrity .
Q. How can researchers validate the purity and structural identity of this compound?
Methodological Answer: Purity validation requires a combination of chromatographic (HPLC, GC) and spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight, while H NMR integration ratios and C NMR chemical shifts identify regioisomeric purity. Differential scanning calorimetry (DSC) or X-ray crystallography may resolve polymorphic forms. For trace impurities, LC-MS/MS with isotopic labeling is recommended .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stability of 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine in synthetic pathways?
Methodological Answer: Density functional theory (DFT) calculations can model transition states and intermediates to predict reaction pathways. Quantum mechanical descriptors (e.g., Fukui indices) identify nucleophilic/electrophilic sites, aiding in regioselective functionalization. Molecular dynamics simulations assess solvent effects and conformational stability. Integrated platforms like ICReDD’s workflow, combining computation and experimental feedback, are effective for rapid optimization .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Systematic meta-analysis of literature data, coupled with standardized in vitro assays (e.g., dose-response curves in multiple cell models), can clarify context-dependent effects. Theoretical frameworks, such as structure-activity relationship (SAR) models, should account for stereoelectronic properties and metabolic stability . Cross-validation with in vivo models (e.g., pharmacokinetic profiling) resolves bioavailability-related contradictions .
Q. What methodologies are recommended for studying the compound’s mechanism of action in biological systems?
Methodological Answer: Target deconvolution techniques include:
- Affinity chromatography with immobilized compound probes to isolate binding proteins.
- CRISPR-Cas9 screening to identify genetic vulnerabilities linked to the compound’s activity.
- Molecular docking and surface plasmon resonance (SPR) to validate interactions with hypothesized targets (e.g., kinases, GPCRs).
Functional assays (e.g., cAMP/PKA signaling in ) should be paired with transcriptomic/proteomic profiling to map downstream pathways .
Q. How can researchers design robust SAR studies for derivatives of this compound?
Methodological Answer: SAR studies require:
- Systematic substitution : Introduce functional groups (e.g., halogens, methyl, or methoxy) at specific positions while maintaining core rigidity.
- Free-Wilson analysis or QSAR modeling to quantify contributions of substituents to activity.
- In silico ADMET prediction to prioritize derivatives with favorable pharmacokinetic properties.
Evidence from indazole carboxamides (e.g., hydroxyl group positioning in ) demonstrates the impact of steric and electronic effects on bioactivity .
Q. What experimental designs are effective for scaling up synthesis while maintaining reproducibility?
Methodological Answer: Scale-up requires process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR, Raman spectroscopy). Statistical tools like Taguchi methods or response surface methodology (RSM) optimize parameters (e.g., mixing efficiency, heat transfer) to minimize batch variability. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency at larger scales .
Q. How can researchers integrate multi-omics data to elucidate the compound’s polypharmacology?
Methodological Answer: Multi-omics integration involves:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : TMT or SILAC labeling to quantify protein abundance changes.
- Metabolomics : LC-MS/MS to track metabolic flux alterations.
Network pharmacology tools (e.g., STRING, Cytoscape) map interactions between targets and pathways, while machine learning algorithms (e.g., random forests) prioritize high-confidence targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
